(3alpha,5beta)-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisol
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Overview
Description
“(3alpha,5beta)-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisol” is a chemical compound with the molecular formula C29H50O6Si and a molecular weight of 522.7981. It’s not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. Generally, the synthesis of complex organic molecules involves multiple steps, each requiring specific reagents and conditions. Without specific information, it’s difficult to provide an accurate synthesis analysis.Molecular Structure Analysis
The molecular structure of a compound can often be predicted based on its molecular formula, but without specific information or an experimental structure determination, it’s difficult to provide an accurate structure analysis for this compound.Chemical Reactions Analysis
Again, without specific information on this compound, it’s difficult to provide an accurate analysis of its chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound.Scientific Research Applications
Metabolic Pathways and Identification
Research has identified highly polar, unconjugated metabolites of tetrahydrocortisol and tetrahydrocortisone in the urine of newborn baboons, indicating an alternative pathway for cortisol metabolism in the perinatal period. These metabolites have distinct structural features, including a hydroxyl of unknown orientation at C-7, a 3alpha-hydroxyl, and a dihydroxyacetone side chain, differing from each other by the presence of oxo or hydroxyl functions at C-11. This suggests that (3alpha,5beta)-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisol could play a role in similar metabolic pathways in humans or other species (Pepe & Ownsley, 1978).
GABA(A) Receptor Modulation
Another study investigated the GABA(A) receptor activity of 3alpha,5beta-reduced cortisol, finding it to act as an antagonist to muscimol-stimulated chloride flux, in contrast to its progesterone and deoxycorticosterone derivatives which are potent positive modulators. This suggests a potential application in modulating GABAergic activity through cortisol metabolism, implicating (3alpha,5beta)-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisol as a candidate for further research in neurological contexts (Penland & Morrow, 2004).
Steroid Metabolism in Neonates
Research on the urinary excretion of steroids in neonates with 21-hydroxylase deficiency has identified new glucocorticoid metabolites with extensive reductions and hydroxylations, suggesting complex steroid metabolism pathways in neonates. This might provide insights into the applications of (3alpha,5beta)-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisol in studying or modulating neonatal steroid metabolism (Taylor, Curnow, & Shackleton, 1978).
Safety And Hazards
As this compound is intended for research use only1, it should be handled with appropriate safety precautions. However, specific safety and hazard information was not available in the search results.
Future Directions
The future directions for research on this compound would depend on the results of initial studies. As I couldn’t find specific information on this compound, it’s difficult to predict future research directions.
properties
IUPAC Name |
[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O6Si/c1-18(30)34-17-24(32)29(33)14-12-22-21-10-9-19-15-20(35-36(7,8)26(2,3)4)11-13-27(19,5)25(21)23(31)16-28(22,29)6/h19-23,25,31,33H,9-17H2,1-8H3/t19-,20-,21+,22+,23+,25-,27+,28+,29+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXYSUPSPWROPS-CKMVDKHJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C(C)(C)C)C)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O6Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747256 |
Source
|
Record name | [2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
CAS RN |
83274-68-4 |
Source
|
Record name | [2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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